molecular formula C8H4Br2F3NO B2927200 N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide CAS No. 340034-49-3

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide

Cat. No. B2927200
CAS RN: 340034-49-3
M. Wt: 346.929
InChI Key: ILEKJXSMNQTMDR-UHFFFAOYSA-N
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Description

“N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” is an organic compound with the molecular formula C8H7Br2NO . It is a derivative of acetamide, which is substituted by a 2,6-dibromophenyl group .


Molecular Structure Analysis

The molecular structure of “N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” consists of a central carbon atom bonded to a nitrogen atom and a trifluoromethyl group. The nitrogen atom is also bonded to a 2,6-dibromophenyl group .


Physical And Chemical Properties Analysis

“N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” has a molecular weight of 292.955 Da and a monoisotopic mass of 290.889435 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 380.3±32.0 °C at 760 mmHg, and a flash point of 183.8±25.1 °C .

Scientific Research Applications

1. Organic Synthesis and Electrophilic Fluorination

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide and related compounds are used in organic synthesis, particularly in electrophilic fluorination reactions. For example, research by Banks et al. (1996) explored the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] in fluorinating various organic compounds under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

2. Synthesis of Heterocyclic Compounds

Compounds similar to N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are used in the synthesis of heterocyclic compounds, such as azetidinones, which have potential pharmaceutical applications. Bordeau et al. (2006) demonstrated the use of difluoro(trimethylsilyl)acetamides in synthesizing 3,3‐Difluoroazetidinones (Bordeau, Frébault, Gobet, & Picard, 2006).

3. Structural and Stereochemical Studies

Research by Negrebetsky et al. (2008) on N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds provided insights into the synthesis, structure, and dynamic stereochemistry of these organosilicon compounds. Their study helps in understanding the molecular behavior and potential applications in materials science (Negrebetsky, Taylor, Kramarova, Shipov, Pogozhikh, Ovchinnikov, Korlyukov, Bowden, Bassindale, & Baukov, 2008).

4. Biochemical Applications

In biochemistry, similar fluorinated compounds are used in calcium measurement techniques. Smith et al. (1983) investigated how difluoro derivatives of certain chelators can be used to determine calcium concentrations in biological systems (Smith, Hesketh, Metcalfe, Feeney, & Morris, 1983).

5. Pharmaceutical Research

In pharmaceutical research, derivatives of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are synthesized for potential medicinal applications. Mphahlele et al. (2017) synthesized a series of compounds for evaluation as antimalarial agents, demonstrating the pharmaceutical relevance of these types of compounds (Mphahlele, Mmonwa, & Choong, 2017).

6. Environmental Science

Finally, compounds like N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are studied in environmental science for understanding the fate and effects of fluorinated organics in the environment. Key et al. (1997) provided insights into how these compounds behave in various environmental contexts (Key, Howell, & Criddle, 1997).

properties

IUPAC Name

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F3NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEKJXSMNQTMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)NC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide

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